3-Dehydro-4-methylzymosterol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

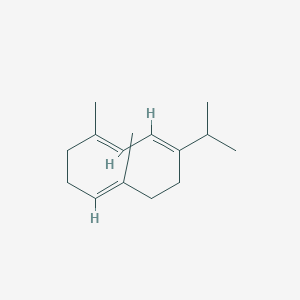

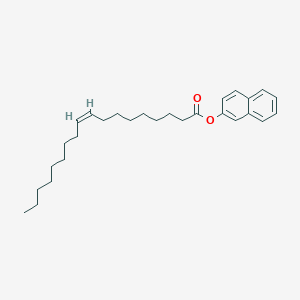

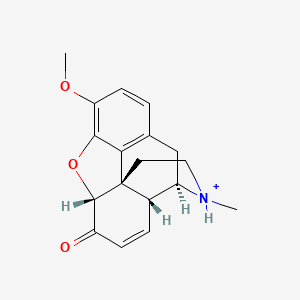

3-dehydro-4-methylzymosterol is a 3-oxo-5alpha- steroid that is zymosterol which has been substituted by a methyl group at C-4, and in which the 3-hydroxy function has been oxidised to an oxo group. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a cholestanoid and a 3-oxo-5alpha-steroid. It derives from a zymosterol.

Wissenschaftliche Forschungsanwendungen

Enzymatic Mechanism and Structural Analysis

3-Dehydro-4-methylzymosterol's applications in scientific research predominantly encompass enzyme inhibition and structural biology studies. The isozyme CAIX, markedly overexpressed in various solid tumors, acidifies the tumor microenvironment, fostering invasion and metastatic processes. Methyl 5-sulfamoyl-benzoates, bearing a primary sulfonamide group, a recognized marker of CA inhibitors, have shown high affinity and selective binding to CAIX, demonstrating potential as anticancer agents. Compound 4b in this series exhibited exceptional binding affinity to CAIX, with a Kd of 0.12 nM. This compound also displayed over 100-fold selectivity against other CA isozymes. The X-ray crystallographic structure of a related compound bound to CAIX elucidated the structural positioning and reasons for compound selectivity towards CAIX. Such compounds, with drug-suitable physicochemical properties, may advance as therapeutic anticancer agents (Zakšauskas et al., 2021).

Molecular and Electronic Analysis

Research has also delved into the molecular and electronic properties of compounds structurally similar to 3-Dehydro-4-methylzymosterol. 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones were synthesized and their molecular and electronic properties were investigated. The electronic properties were determined using DFT/B3LYP and DFT/B3PW91 methods, examining parameters such as ionization potential, electron affinity, energy gap, electronegativity, and molecular hardness. The absorption wavelengths, oscillator power, excitation energies, molecular vibration numbers, and FT-IR frequencies were analyzed and compared with experimental values. This comprehensive analysis provides insights into the molecular structure and electronic behavior of compounds related to 3-Dehydro-4-methylzymosterol, contributing to the understanding of their potential applications in fields like material science and photodynamic therapy (Beytur & Avinca, 2021).

Eigenschaften

Produktname |

3-Dehydro-4-methylzymosterol |

|---|---|

Molekularformel |

C28H44O |

Molekulargewicht |

396.6 g/mol |

IUPAC-Name |

(5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H44O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24H,7,9-17H2,1-6H3/t19-,20?,22-,23+,24+,27-,28+/m1/s1 |

InChI-Schlüssel |

DBPZYKHQDWKORQ-MWEYQPRESA-N |

Isomerische SMILES |

CC1[C@@H]2CCC3=C([C@]2(CCC1=O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C |

Kanonische SMILES |

CC1C2CCC3=C(C2(CCC1=O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B1263862.png)

![N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263883.png)